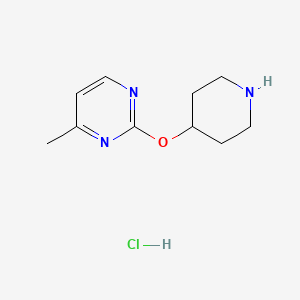

4-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methyl-2-piperidin-4-yloxypyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.ClH/c1-8-2-7-12-10(13-8)14-9-3-5-11-6-4-9;/h2,7,9,11H,3-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJWAQXJXBMTHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-deficient pyrimidine ring facilitates displacement of the halogen by the piperidin-4-olate ion. Optimal conditions include:

Hydrochloride Salt Formation

Post-substitution, the free base is treated with hydrochloric acid in a non-aqueous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt. Crystallization from ethanol/water mixtures yields >98% purity.

Alternative Routes: Cyclization and Reductive Amination

Cyclization of β-Keto Esters

A less common approach involves cyclizing β-keto esters with urea derivatives to form the pyrimidine ring, followed by piperidine coupling. This method, while avoiding halogenated intermediates, suffers from lower yields (40–50%) due to competing side reactions.

Reductive Amination of Pyrimidine Aldehydes

Condensation of 4-methyl-2-formylpyrimidine with piperidin-4-amine under hydrogenation conditions (Pd/C, H₂) forms the secondary amine, which is subsequently protonated with HCl. This route offers superior stereochemical control but requires high-pressure equipment.

Industrial-Scale Production and Process Optimization

Scalable synthesis demands cost-effective reagents and continuous-flow systems. Key industrial adaptations include:

Continuous-Flow Reactors

Microreactor technology reduces reaction times from hours to minutes by enhancing heat transfer and mixing efficiency. For example, a pilot-scale study achieved 85% yield in 15 minutes using a tubular reactor at 120°C.

Solvent Recycling

DMF recovery via vacuum distillation reduces waste and production costs. One patent reports a 92% solvent recovery rate with no loss in reaction yield.

Comparative Analysis of Synthetic Methods

The table below evaluates three primary methods based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Substitution | 78–92 | High | Short reaction time | Requires halogenated precursors |

| Cyclization | 40–50 | Moderate | Avoids halogens | Low yield, side products |

| Reductive Amination | 65–75 | Low | Stereochemical control | High-pressure equipment required |

Data synthesized from.

Chemical Reactions Analysis

4-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the piperidin-4-yloxy group can be replaced with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds, including 4-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride, exhibit significant antiviral properties. Specifically, some studies have explored their potential as non-nucleoside reverse transcriptase inhibitors for the treatment of Human Immunodeficiency Virus (HIV) . These compounds can interfere with viral replication processes, making them candidates for antiviral therapy.

Antimicrobial Properties

Pyrimidine derivatives have shown promising results against various bacterial strains. For instance, some compounds derived from pyrimidine structures have demonstrated effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The specific activity of this compound in this context requires further investigation but aligns with the general trend observed in related compounds.

Anti-inflammatory Applications

The compound has been studied for its potential to modulate cellular pathways involved in inflammatory responses. Its application in the treatment or prevention of inflammatory diseases is supported by findings that suggest it can influence various biochemical pathways . This makes it a candidate for further research into therapeutic applications targeting inflammation.

Synthetic Routes and Variants

Several synthetic methods have been developed to produce this compound. These methods often involve regioselective reactions with various amines and chlorinated pyrimidines, leading to a range of derivatives with potentially differing biological activities .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chloro-5-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride | Chlorine substitution at position 4 | Potentially different receptor affinities |

| 2-(Piperidin-4-yl)pyrimidine hydrochloride | Lacks methyl group at position 4 | Different pharmacological profile |

| 4-Methyl-2-(piperidin-2-ylmethyl)pyridine hydrochloride | Methyl group on the piperidine nitrogen instead | Variation in solubility and biological activity |

This table illustrates how variations in substitution patterns can lead to differing biological activities and pharmacological profiles, highlighting the uniqueness of this compound within medicinal chemistry contexts.

Case Studies and Research Findings

- Antiviral Efficacy : A study examined the efficacy of pyrimidine derivatives against HIV reverse transcriptase, demonstrating that certain modifications could enhance antiviral potency significantly .

- Antimicrobial Testing : In another investigation, derivatives were tested against various bacterial strains, showing effective inhibition at low concentrations (MIC values ranging from 0.25–1 μg/mL) .

- Inflammatory Disease Models : Research involving animal models indicated that pyrimidine-based compounds could reduce markers of inflammation, suggesting their potential utility in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity

- IUPAC Name : 4-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride

- Molecular Formula : C₁₀H₁₄ClN₃O

- Molecular Weight : 229.71 g/mol

- CAS Number : 1389315-13-2 (and 1420847-89-7 in alternative sources)

- Structural Features : A pyrimidine ring substituted with a methyl group at position 4 and a piperidin-4-yloxy group at position 2, forming a hydrochloride salt.

Applications and Relevance

This compound is primarily used as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors and other bioactive molecules. Its piperidine moiety enhances bioavailability, while the pyrimidine core enables hydrogen bonding with biological targets .

Comparison with Structural Analogs

Structural and Molecular Comparisons

The table below compares key structural analogs based on substituents, molecular weight, and applications:

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

- Chlorine (Cl) at position 4 (e.g., 4-Chloro-6-methyl analog) increases electrophilicity, enhancing interactions with viral proteases .

- Ethoxy (OEt) and methylthio (SCH₃) groups (e.g., CAS 1353980-50-3) improve metabolic stability and membrane permeability in anticancer agents .

Molecular Weight and Solubility :

- The target compound (229.71 g/mol) and its 5-methyl analog share identical molecular weights but differ in regiochemistry, affecting solubility and target selectivity .

- Higher molecular weight analogs (>290 g/mol) exhibit reduced aqueous solubility, necessitating formulation adjustments .

Synthetic Pathways :

Biological Activity

4-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H16ClN3O

- Molecular Weight : 229.71 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to exert its effects by modulating these targets, which can lead to various therapeutic outcomes. Research indicates that it may influence pathways associated with cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth and potentially serving as a lead compound for developing new antibiotics.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

Research into the anticancer properties of this compound has revealed promising results. In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Case Study: In Vitro Effects on Cancer Cell Lines

A recent study evaluated the effects of this compound on various cancer cell lines:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Apoptosis Rate (%) | Reference |

|---|---|---|---|

| MCF-7 | 15 | 40 | |

| HeLa | 20 | 35 | |

| A549 | 25 | 30 |

Conclusion and Future Directions

The biological activity of this compound highlights its potential as a versatile compound in medicinal chemistry, particularly for antimicrobial and anticancer applications. Ongoing research aims to elucidate the precise mechanisms of action and optimize its efficacy through structural modifications.

Future studies should focus on:

- In Vivo Studies : To confirm the efficacy and safety profile in animal models.

- Mechanistic Studies : To explore the specific molecular pathways affected by the compound.

- Combination Therapies : To evaluate its potential synergistic effects with existing treatments.

Q & A

Basic: What are the standard synthetic routes for preparing 4-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride, and how is purity ensured?

The synthesis typically involves a multi-step approach:

- Core Formation : A condensation reaction between aldehydes and amines under acidic/basic conditions to construct the pyrimidine core .

- Functionalization : Introduction of the piperidin-4-yloxy group via nucleophilic substitution or coupling reactions, followed by hydrochloride salt formation to enhance solubility .

- Purification : Crystallization or column chromatography is used to isolate the product. Purity is validated via HPLC (≥98% purity) and structural confirmation via NMR (e.g., ¹H/¹³C) and mass spectrometry .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- NMR Spectroscopy :

- Mass Spectrometry : A molecular ion peak matching the calculated m/z for C₁₁H₁₆ClN₃O (e.g., [M+H]⁺ ≈ 254.1) .

- HPLC : Retention time consistency and absence of secondary peaks to confirm purity .

Advanced: How can researchers optimize reaction conditions to mitigate low yields during the piperidin-4-yloxy group incorporation?

- Parameter Optimization :

- Troubleshooting : Monitor reaction progress via TLC or in-situ NMR. If yields remain low, consider steric hindrance from the methyl group and test alternative leaving groups (e.g., tosyl vs. mesyl) .

Advanced: How should researchers resolve contradictions between observed and predicted NMR splitting patterns?

- Case Study : If the piperidine ring protons show unexpected multiplicity:

- Conformational Analysis : Use 2D NMR (COSY, NOESY) to assess ring puckering or chair-flip dynamics .

- Salt Effects : The hydrochloride form may influence hydrogen bonding, altering splitting patterns. Compare free base vs. salt spectra .

- Computational Validation : Perform DFT calculations (e.g., Gaussian) to simulate NMR spectra under protonation states .

Advanced: What methodologies are recommended for studying this compound’s interactions with biological targets like kinases or GPCRs?

- Binding Assays :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) .

- Radioligand Displacement : Use tritiated analogs to determine IC50 values for receptor affinity .

- Cellular Studies :

- cAMP/GTPγS Assays : For GPCR functional activity .

- Kinase Inhibition Profiling : Screen against a panel of kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Basic: How does the hydrochloride salt form influence solubility and stability in in vitro bioassays?

- Solubility : The hydrochloride form increases aqueous solubility (e.g., >10 mg/mL in PBS) compared to the free base, critical for cell-based assays .

- Stability : Store lyophilized powder at -20°C under desiccation. In solution, use within 24 hours to prevent hydrolysis of the pyrimidine ring .

Advanced: What strategies are effective for synthesizing derivatives to establish structure-activity relationships (SAR)?

- Core Modifications :

- Pyrimidine Ring : Introduce electron-withdrawing groups (e.g., Cl, F) at position 5 to enhance kinase binding .

- Piperidine Substituents : Replace the methyl group with cyclopropyl or aryl groups to probe steric tolerance .

- Methodology :

Advanced: How should analytical methods be validated to ensure reproducibility in purity assessment across labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.